4-Methoxy-N-(2,2,2-trichloro-1-morpholin-4-yl-ethyl)-benzamide
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Overview
Description
4-Methoxy-N-(2,2,2-trichloro-1-morpholin-4-yl-ethyl)-benzamide is a synthetic organic compound The structure consists of a benzamide core with a methoxy group at the 4-position and a trichloro-morpholinyl-ethyl substituent at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(2,2,2-trichloro-1-morpholin-4-yl-ethyl)-benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with ammonia or an amine to form the benzamide.
Introduction of the Trichloro-Morpholinyl-Ethyl Group: The trichloro-morpholinyl-ethyl group can be introduced by reacting the benzamide with 2,2,2-trichloroethylamine and morpholine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(2,2,2-trichloro-1-morpholin-4-yl-ethyl)-benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The trichloro group can be reduced to form a dichloro or monochloro derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-hydroxy-N-(2,2,2-trichloro-1-morpholin-4-yl-ethyl)-benzamide.
Reduction: Formation of 4-methoxy-N-(2,2-dichloro-1-morpholin-4-yl-ethyl)-benzamide.
Substitution: Formation of 4-ethoxy-N-(2,2,2-trichloro-1-morpholin-4-yl-ethyl)-benzamide.
Scientific Research Applications
4-Methoxy-N-(2,2,2-trichloro-1-morpholin-4-yl-ethyl)-benzamide may have various scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(2,2,2-trichloro-1-morpholin-4-yl-ethyl)-benzamide would depend on its specific application. For example, if it is used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N-(2,2,2-trichloroethyl)-benzamide: Lacks the morpholine ring.
4-Methoxy-N-(2,2,2-trichloro-1-piperidin-4-yl-ethyl)-benzamide: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
4-Methoxy-N-(2,2,2-trichloro-1-morpholin-4-yl-ethyl)-benzamide is unique due to the presence of both the trichloroethyl and morpholine moieties, which may confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C14H17Cl3N2O3 |
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Molecular Weight |
367.7 g/mol |
IUPAC Name |
4-methoxy-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)benzamide |
InChI |
InChI=1S/C14H17Cl3N2O3/c1-21-11-4-2-10(3-5-11)12(20)18-13(14(15,16)17)19-6-8-22-9-7-19/h2-5,13H,6-9H2,1H3,(H,18,20) |
InChI Key |
SZJMGPYVRWLPLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)N2CCOCC2 |
Origin of Product |
United States |
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